molecular formula C17H16ClN3O3 B5853865 N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide

N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide

Cat. No. B5853865
M. Wt: 345.8 g/mol
InChI Key: RZQIXRBIDPIUTO-UHFFFAOYSA-N
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Description

N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 398.88 g/mol.

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC plays a critical role in regulating gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the induction of apoptosis. Additionally, N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide in lab experiments is its potent anti-cancer properties. N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one of the limitations of using N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.

Future Directions

There are several future directions that researchers can take in studying N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide. One potential direction is to investigate the use of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Additionally, researchers can explore the potential use of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide in other fields of research, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide is a promising chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent anti-cancer properties and mechanism of action make it a promising candidate for further research. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide involves the reaction of 4-chlorophenylacetic acid with hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then further reacted with 4-nitrophenyl isocyanate to obtain N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide is in the field of cancer research. Studies have shown that N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-[4-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-11(22)19-15-8-4-13(5-9-15)17(24)21-20-16(23)10-12-2-6-14(18)7-3-12/h2-9H,10H2,1H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQIXRBIDPIUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]phenyl]acetamide

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